molecular formula C16H16BrNO B5667784 N-(4-bromo-2-methylphenyl)-3-phenylpropanamide

N-(4-bromo-2-methylphenyl)-3-phenylpropanamide

Cat. No. B5667784
M. Wt: 318.21 g/mol
InChI Key: NAQFGTBZSUHLST-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-3-phenylpropanamide” is an organic compound. It likely contains a bromine atom attached to a benzene ring, which is also attached to a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the connectivity of the atoms and the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure. The presence of the bromine atom might make it susceptible to nucleophilic aromatic substitution reactions . The amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .

Scientific Research Applications

Drug Design and Organic Interactions

L-FSB contributes to the design of new drugs with biologically relevant behaviors. Organic interactions involving Schiff base derivatives play a crucial role in drug development . The condensation of primary amines with aldehydes or ketones, leading to Schiff bases, is a common strategy.

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQFGTBZSUHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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